molecular formula C16H17BrN4O2 B15121720 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15121720
M. Wt: 377.24 g/mol
InChI Key: AOELSKGUFVHPBW-UHFFFAOYSA-N
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Description

4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a cyclopropylmorpholine moiety attached to the carboxamide group. It is a solid compound, typically appearing as a white to yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps. One common method starts with the bromination of quinazoline to introduce the bromine atom at the 6th position. This is followed by the reaction with cyclopropylmorpholine and carboxamide under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the bromine position .

Scientific Research Applications

4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C16H17BrN4O2

Molecular Weight

377.24 g/mol

IUPAC Name

4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H17BrN4O2/c17-11-1-4-13-10(7-11)8-18-16(20-13)21-5-6-23-14(9-21)15(22)19-12-2-3-12/h1,4,7-8,12,14H,2-3,5-6,9H2,(H,19,22)

InChI Key

AOELSKGUFVHPBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=C4C=C(C=CC4=N3)Br

Origin of Product

United States

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